CID 71371937
Description
Betulin derivatives are structurally characterized by a pentacyclic triterpene backbone, often modified with functional groups to enhance bioavailability or target specificity . These compounds are frequently investigated for their roles in modulating substrate interactions with enzymes such as those involved in steroid metabolism .
Properties
CAS No. |
64281-55-6 |
|---|---|
Molecular Formula |
C23H11O4PSW |
Molecular Weight |
598.2 g/mol |
InChI |
InChI=1S/C23H11O4PS.W/c24-12-20-17(15-29)11-23(22(14-26)21(20)13-25)28(16-27,18-7-3-1-4-8-18)19-9-5-2-6-10-19;/h1-11H; |
InChI Key |
XPZFGSFGRWPSTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=C=O)(C2=CC=CC=C2)C3=CC(=C=S)C(=C=O)C(=C=O)C3=C=O.[W] |
Origin of Product |
United States |
Preparation Methods
The preparation of CID 71371937 involves several synthetic routes and reaction conditions. One common method includes the reaction of specific intermediates under controlled conditions to yield the desired compound. Industrial production methods often involve large-scale synthesis using optimized reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
CID 71371937 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
CID 71371937 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, it is investigated for its therapeutic potential in treating specific diseases. In industry, it is used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of CID 71371937 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity, leading to various biological and chemical outcomes.
Comparison with Similar Compounds
Structural Features
Betulin-derived inhibitors share a common triterpenoid core but differ in functional group substitutions, which influence their binding affinities and inhibitory mechanisms. Key structural comparisons include:
| Compound (PubChem CID) | Core Structure | Functional Modifications | Notable Properties |
|---|---|---|---|
| CID 71371937 | Betulin | Undisclosed (assumed derivative) | Classified as an inhibitor with potential substrate competition |
| Betulin (72326) | Betulin | -OH groups at C3 and C28 | Parent compound; moderate solubility and bioavailability |
| Betulinic Acid (64971) | Betulin | -COOH group at C28 | Enhanced polarity and enzyme interaction capabilities |
| Lupenone (92158) | Lupane | Ketone group at C3 | Reduced polarity compared to betulin |
| 3-O-Caffeoyl Betulin (10153267) | Betulin | Caffeoyl ester at C3 | Increased steric bulk and potential for π-π interactions |
Key Observations :
- Betulinic Acid (CID 64971) : The carboxyl group at C28 enhances hydrogen bonding with enzyme active sites, improving inhibitory potency compared to betulin .
- 3-O-Caffeoyl Betulin (CID 10153267) : The caffeoyl moiety introduces antioxidant properties and may improve membrane permeability due to lipophilic interactions .
Functional and Mechanistic Insights
- Substrate Competition: Betulin derivatives like this compound are hypothesized to compete with endogenous substrates such as taurocholic acid (TC, CID 6675) and dehydroepiandrosterone sulfate (DHEAS, CID 12594) by mimicking their steroid backbone orientation. 3D structural overlays indicate that these inhibitors occupy similar binding pockets but exploit functional group variations to modulate enzyme activity .
- Inhibitor Efficacy : While quantitative activity data (e.g., IC50 values) are unavailable in the provided evidence, structural modifications in betulin derivatives correlate with improved inhibitory profiles. For example, betulinic acid’s carboxyl group enhances interactions with cationic residues in enzyme active sites, a feature absent in unmodified betulin .
Research Findings and Implications
Structural-Activity Relationships (SAR)
- C3 Modifications: Substitutions at the C3 position (e.g., hydroxyl, ketone, or ester groups) significantly impact solubility and target engagement.
- C28 Functionalization: Betulinic acid’s carboxyl group at C28 enhances polarity, improving interactions with hydrophilic enzyme domains compared to non-polar derivatives like lupenone .
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